molecular formula C9H17NO2 B3187269 Ethyl azepane-4-carboxylate CAS No. 145177-54-4

Ethyl azepane-4-carboxylate

Cat. No.: B3187269
CAS No.: 145177-54-4
M. Wt: 171.24 g/mol
InChI Key: AFOQFPZDCLCIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl azepane-4-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₇NO₂ It is part of the azepane family, which consists of seven-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl azepane-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with an ester or acid chloride can lead to the formation of the azepane ring. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl azepane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl azepane-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl azepane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Ethyl azepane-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl azepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8-4-3-6-10-7-5-8/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOQFPZDCLCIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl azepane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl azepane-4-carboxylate
Reactant of Route 3
Ethyl azepane-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl azepane-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl azepane-4-carboxylate
Reactant of Route 6
Ethyl azepane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.